(1-(6-Chloropyridazin-3-yl)piperidin-4-yl)methanol
Overview
Description
“(1-(6-Chloropyridazin-3-yl)piperidin-4-yl)methanol” is a chemical compound that is used as a pharmaceutical intermediate . It is also referred to as a purine nucleotide analogue antibiotic isolated from the bacterium Streptomyces antibioticus .
Molecular Structure Analysis
The molecular formula of this compound is C10H14ClN3O . This indicates that it contains 10 carbon atoms, 14 hydrogen atoms, 1 chlorine atom, 3 nitrogen atoms, and 1 oxygen atom. The molecular weight is 227.692 .Physical And Chemical Properties Analysis
This compound has a molecular weight of 213.664 and a density of 1.4±0.1 g/cm3 . It has a boiling point of 453.3±45.0 °C at 760 mmHg . The flash point is 228.0±28.7 °C . The compound is solid in form .Scientific Research Applications
Structural and Electronic Properties
One of the significant areas of research for this compound relates to its structural and electronic properties. The crystal structures of similar compounds, such as 1-[6-(4-chloro-2-methylphenyl)pyridazin-3-yl]piperidin-4-ol, have been studied through X-ray diffraction and ab initio molecular-orbital calculations. These studies have revealed insights into the orientation and delocalization of the piperidine nitrogen lone pair and the phenyl ring in relation to the middle heterocycle, which are critical for understanding the compound's behavior and potential applications (Georges et al., 1989).
Synthesis and Crystal Structure
Research on the synthesis and crystal structure of related compounds, such as [1-(toluene-4-sulfonyl)-piperidin-4-yl]-methanol and [1-(4-Chloro-benzenesulfonyl)-piperidin-4-yl]-diphenyl-methanol, provides valuable insights. These studies involve the condensation of various starting materials and characterization through spectroscopic techniques and X-ray crystallography. Understanding the crystal structure, including the conformation of the piperidine ring and the geometry around key atoms, is essential for applications in chemical synthesis and drug design (Girish et al., 2008); (Benakaprasad et al., 2007).
Anticonvulsant Properties and Biological Activity
A related area of research is the investigation of anticonvulsant properties and biological activities of similar compounds. Research in this field focuses on the synthesis and characterization of compounds with potential therapeutic uses. Understanding the biological activity of these compounds can lead to the development of new drugs and treatments for various medical conditions (Georges et al., 1989).
Safety And Hazards
This compound is classified as Acute Tox. 4 Oral - Eye Irrit. 2 - Skin Irrit. 2 - STOT SE 3 . It is harmful by inhalation, in contact with skin, and if swallowed . In case of contact with skin or eyes, it is recommended to wash with copious amounts of water for at least 15 minutes . If symptoms persist, seek medical attention .
properties
IUPAC Name |
[1-(6-chloropyridazin-3-yl)piperidin-4-yl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN3O/c11-9-1-2-10(13-12-9)14-5-3-8(7-15)4-6-14/h1-2,8,15H,3-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTLASJDXVKFBFX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CO)C2=NN=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00599767 | |
Record name | [1-(6-Chloropyridazin-3-yl)piperidin-4-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00599767 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1-(6-Chloropyridazin-3-yl)piperidin-4-yl)methanol | |
CAS RN |
1094223-48-9 | |
Record name | [1-(6-Chloropyridazin-3-yl)piperidin-4-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00599767 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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